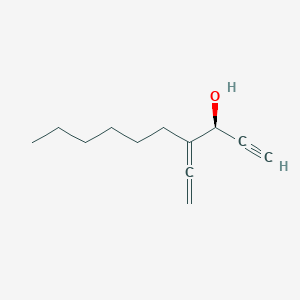
(3S)-4-Ethenylidenedec-1-YN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-Ethenylidenedec-1-YN-3-OL is an organic compound with a unique structure that includes both an alkyne and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide is reacted with an aldehyde or ketone to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
化学反応の分析
Types of Reactions
(3S)-4-Ethenylidenedec-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
科学的研究の応用
(3S)-4-Ethenylidenedec-1-YN-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (3S)-4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
(3S)-4-Ethenylidenedec-1-YN-3-OL: Unique due to its specific stereochemistry and functional groups.
(3S)-4-Ethenylidenedec-1-YN-2-OL: Similar structure but with a different position of the hydroxyl group.
(3S)-4-Ethenylidenedec-1-YN-3-ONE: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an alkyne and an alcohol functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
651020-65-4 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3/t12-/m0/s1 |
InChIキー |
AFXPBEMTURREOC-LBPRGKRZSA-N |
異性体SMILES |
CCCCCCC(=C=C)[C@H](C#C)O |
正規SMILES |
CCCCCCC(=C=C)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


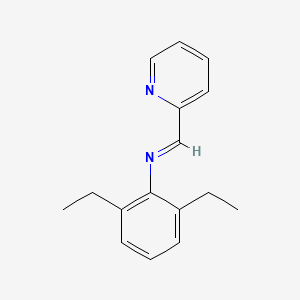
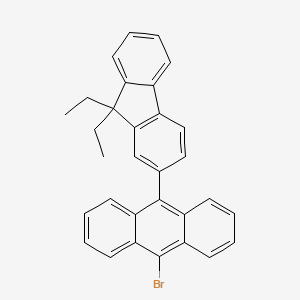
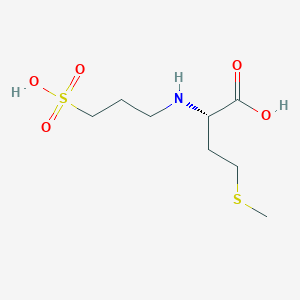
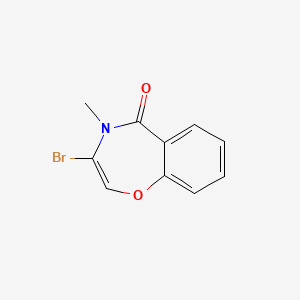
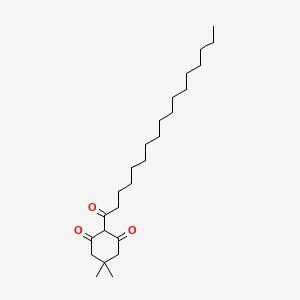
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
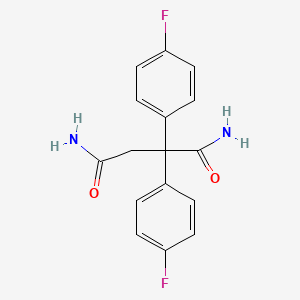
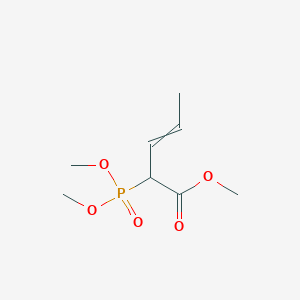
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

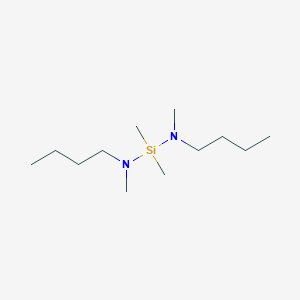

![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
